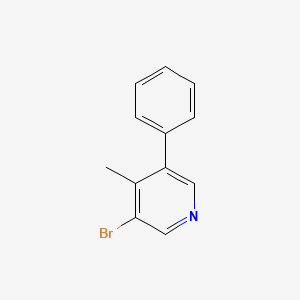

3-Bromo-4-methyl-5-phenylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-methyl-5-phenylpyridine is a chemical compound with the CAS Number: 2171558-82-8 . It has a molecular weight of 248.12 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 3-Bromo-4-methyl-5-phenylpyridine can be achieved through a method involving the use of 4-methyl-3-nitropyridine as a raw material . The method includes hydrogenWissenschaftliche Forschungsanwendungen

Synthesis of p38α MAP Kinase Inhibitors

3-Bromo-4-methyl-5-phenylpyridine: is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors are significant due to their role in modulating cellular processes such as the release of pro-inflammatory cytokines, which are implicated in diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases .

Development of Herbicidal Agents

This compound serves as a precursor in the design and synthesis of novel pyrazole derivatives containing phenylpyridine moieties. These derivatives have been shown to possess herbicidal activity, offering potential as post-emergence herbicides against various weed species .

Wirkmechanismus

Target of Action

3-Bromo-4-methyl-5-phenylpyridine is a heterocyclic compound Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes like the release of pro-inflammatory cytokines .

Mode of Action

Brominated compounds often participate in reactions such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This process is facilitated by a transition metal catalyst and involves the transmetalation of organoboron reagents .

Biochemical Pathways

Compounds similar to it have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This kinase is involved in various cellular processes, including the modulation of pro-inflammatory cytokines .

Result of Action

Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which could potentially reduce the release of pro-inflammatory cytokines .

Action Environment

It’s worth noting that the compound is typically stored at temperatures between 2-8°c , suggesting that temperature could potentially influence its stability.

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-5-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-11(7-14-8-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIUHXZJIIQIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-5-phenylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

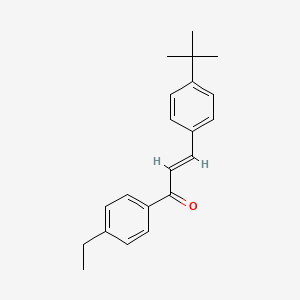

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)